molecular formula C7H8Cl3NO B12634701 Pent-3-yn-2-yl 2,2,2-trichloroethanimidate CAS No. 918823-53-7

Pent-3-yn-2-yl 2,2,2-trichloroethanimidate

Cat. No.: B12634701
CAS No.: 918823-53-7
M. Wt: 228.5 g/mol
InChI Key: DZQVKFJKCOBHFH-UHFFFAOYSA-N
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Description

Pent-3-yn-2-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C7H8Cl3NO It is known for its unique structure, which includes a pentynyl group and a trichloroethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-3-yn-2-yl 2,2,2-trichloroethanimidate typically involves the reaction of pent-3-yn-2-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Pent-3-yn-2-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloroethanimidate group to less chlorinated derivatives.

    Substitution: The trichloroethanimidate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amides or thioethers.

Scientific Research Applications

Pent-3-yn-2-yl 2,2,2-trichloroethanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pent-3-yn-2-yl 2,2,2-trichloroethanimidate involves its interaction with molecular targets such as enzymes or receptors. The trichloroethanimidate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pentynyl group may also participate in interactions with hydrophobic pockets within target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Pent-3-yn-2-yl 2,2,2-trichloroethanoate
  • Pent-3-yn-2-yl 2,2,2-trichloroethanamide
  • Pent-3-yn-2-yl 2,2,2-trichloroethanone

Uniqueness

Pent-3-yn-2-yl 2,2,2-trichloroethanimidate is unique due to the presence of both a pentynyl group and a trichloroethanimidate moiety. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds. The trichloroethanimidate group provides a reactive site for nucleophilic attack, while the pentynyl group offers opportunities for further functionalization and interaction with target molecules.

Properties

CAS No.

918823-53-7

Molecular Formula

C7H8Cl3NO

Molecular Weight

228.5 g/mol

IUPAC Name

pent-3-yn-2-yl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C7H8Cl3NO/c1-3-4-5(2)12-6(11)7(8,9)10/h5,11H,1-2H3

InChI Key

DZQVKFJKCOBHFH-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)OC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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